molecular formula C17H15N5O3 B2574670 ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate CAS No. 484039-70-5

ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate

Cat. No.: B2574670
CAS No.: 484039-70-5
M. Wt: 337.339
InChI Key: XPBFFBFXFLWDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is a synthetic organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

Chemical Reactions Analysis

Ethyl 4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, solvents like acetonitrile or water, and temperatures ranging from room temperature to elevated temperatures depending on the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

ethyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-2-25-17(24)12-6-8-14(9-7-12)19-16(23)13-4-3-5-15(10-13)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBFFBFXFLWDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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